molecular formula C9H15N3O B13347580 3-(3-isopropyl-1H-pyrazol-4-yl)propanamide

3-(3-isopropyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B13347580
M. Wt: 181.23 g/mol
InChI Key: BFKASAOTBUSIQU-UHFFFAOYSA-N
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Description

3-(3-Isopropyl-1H-pyrazol-4-yl)propanamide is a chemical compound with the CAS Number 2098013-46-6 and a molecular formula of C9H15N3O, yielding a molecular weight of 181.24 g/mol . This organic building block features a pyrazole ring core, which is a privileged structure in medicinal chemistry and drug discovery. The compound's structure, characterized by an isopropyl substituent and a propanamide side chain, makes it a valuable intermediate for the synthesis of more complex molecules . Its exact physical properties, mechanism of action, and specific biological targets are areas of active investigation. As a heterocyclic building block, it holds significant potential for researchers in developing novel pharmaceuticals, agrochemicals, and in other chemical biology applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3-(5-propan-2-yl-1H-pyrazol-4-yl)propanamide

InChI

InChI=1S/C9H15N3O/c1-6(2)9-7(5-11-12-9)3-4-8(10)13/h5-6H,3-4H2,1-2H3,(H2,10,13)(H,11,12)

InChI Key

BFKASAOTBUSIQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NN1)CCC(=O)N

Origin of Product

United States

Preparation Methods

Direct Amidation of Pyrazolyl Precursors

One common approach involves synthesizing the pyrazole derivative first, followed by amidation to introduce the propanamide chain.

Step Reactants Conditions Outcome Reference
1 3,5-Dimethylpyrazole Base-catalyzed Michael addition with N-isopropylpropanamide Formation of 3,5-dimethylpyrazolyl-N-isopropylpropanamide (L1)
2 3,5-Dimethylpyrazolyl-N-isopropylpropanamide Crystallization and purification Confirmed via X-ray diffraction

This method involves initial synthesis of the pyrazole ring via a Michael addition, followed by amidation at the pyrazole nitrogen.

Hydrazine-Mediated Pyrazole Formation

Another well-documented route involves hydrazine reacting with α,β-unsaturated nitriles to form pyrazoles, which can then be functionalized further:

Step Reactants Conditions Yield Reference
Hydrazine addition 4-methyl-3-oxopentanenitrile + hydrazine hydrate Reflux in ethanol at 70°C for 12 hours 59-99%
Pyrazole derivatization Pyrazole derivative + acyl chloride or amide precursors Standard amidation conditions Variable

This pathway is versatile for introducing various substituents on the pyrazole ring, including the isopropyl group at the 3-position.

Specific Synthesis of this compound

Synthesis of 5-Isopropyl-1H-pyrazol-3-amine

This intermediate is crucial for constructing the target compound:

Reaction Reactants Conditions Yield Notes
Hydrazine addition 4-methyl-3-oxopentanenitrile Reflux with hydrazine hydrate in ethanol at 70°C for 12 hours 59%
Purification Recrystallization Ethanol/ether - Confirmed via NMR and mass spectrometry

Coupling with Propanoyl Chloride

The pyrazol-amine is then coupled with a suitable acyl chloride to form the amide:

Pyrazol-3-amine + Propanoyl chloride → this compound

This amidation can be performed under standard conditions using a base such as N,N-diisopropylethylamine (DIPEA) in an inert solvent like dichloromethane or ethyl acetate.

Reaction Conditions Outcome Reference
N,N-Diisopropylethylamine in dichloromethane at 0°C to room temperature High yield of target amide

Final Purification and Characterization

The crude product is purified via column chromatography, followed by structural confirmation through NMR, IR, and mass spectrometry, ensuring the integrity of the pyrazole and amide functionalities.

Alternative Synthetic Routes

Multicomponent Reactions (MCR)

Recent advances include MCR strategies where pyrazoles are constructed in situ via cyclization reactions involving hydrazines, α,β-unsaturated carbonyl compounds, and amines, allowing for rapid assembly of the target molecule.

Transition Metal-Catalyzed Cross-Couplings

Transition metal catalysis, such as palladium-catalyzed cross-couplings, can facilitate the formation of the pyrazole ring or attach the isopropyl group at specific positions, offering route flexibility and potential for scale-up.

Data Summary and Comparative Analysis

Method Starting Materials Reaction Conditions Yield (%) Advantages Limitations
Hydrazine-based pyrazole synthesis + amidation Nitriles + Hydrazine Reflux, room temp 59-99 Versatile, high yields Multi-step, requires purification
Michael addition route Pyrazole derivatives + amides Base catalysis Moderate to high Specific substitution possible Requires pre-formed pyrazole
Multicomponent reactions Various precursors Mild, one-pot Variable Rapid assembly Optimization needed for selectivity
Transition metal catalysis Halogenated precursors Elevated temperature, inert atmosphere Variable High regioselectivity Costly catalysts

Chemical Reactions Analysis

Types of Reactions

3-(3-isopropyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-isopropyl-1H-pyrazol-4-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-isopropyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 3-(3-isopropyl-1H-pyrazol-4-yl)propanamide and its analogs:

Compound Name / ID Core Structure Key Substituents Yield (%) Molecular Weight (g/mol) Notable Properties Reference
This compound Pyrazole 3-isopropyl, 4-propanamide N/A ~209.3 (calculated) Potential CFTR modulation
Z2194302854 1,2,4-Oxadiazole-pyrazole hybrid 3-isopropyl, 5-propanamide 47 342.2 (ESI-MS) CFTR potentiator
Compound 4 Pyrazole-propanamide 4-fluorophenyl, methylthioethyl 67 ~550 (estimated) Enhanced solubility via fluorophenyl
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole-amine Cyclopropylamine, pyridine 17.9 215 (HRMS) Copper-catalyzed synthesis
Pyrazolo[3,4-d]pyrimidine derivatives Pyrazolopyrimidine Hydrazine, triazolopyrimidine N/A Varies (300–400) Isomerization behavior, kinase targets

Key Comparisons:

Structural Complexity and Bioactivity: The target compound’s pyrazole-propanamide structure is less complex than pyrazolopyrimidine derivatives (e.g., compounds in ), which exhibit isomerization behavior and target kinases. Simpler pyrazole-propanamides may prioritize selectivity for specific targets like CFTR .

Synthetic Accessibility :

  • The target compound’s synthesis likely mirrors Z2194302854’s method (47% yield), but higher yields (e.g., 67% for compound 4 ) suggest that electron-withdrawing groups (e.g., fluorophenyl) improve reaction efficiency. Copper-catalyzed methods, as in , offer alternative routes but with lower yields (17.9%).

Pharmacological Properties: Fluorophenyl and methylsulfonamido substituents (compounds 2, 4 ) may enhance solubility and membrane permeability compared to the target compound’s isopropyl group. Toxicity data are scarce for related compounds (e.g., 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone ), underscoring the need for rigorous safety profiling of the target molecule.

Molecular Weight and Drug-Likeness :

  • The target compound’s lower molecular weight (~209 vs. 342–550 for analogs) aligns with Lipinski’s rules, suggesting favorable oral bioavailability.

Biological Activity

3-(3-isopropyl-1H-pyrazol-4-yl)propanamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer effects, mechanisms of action, and relevant case studies.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including this compound, have gained attention due to their diverse biological activities. They are primarily investigated for their roles as anti-inflammatory and anticancer agents. The structural modifications in pyrazole compounds often lead to enhanced biological activity, making them suitable candidates for drug development .

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazole derivatives. The compound this compound has shown promising results in inhibiting cancer cell proliferation. Here are some key findings:

  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been reported to induce apoptosis and autophagy in A549 lung cancer cells, with IC50 values indicating effective growth inhibition .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects includes the modulation of cell cycle progression and the induction of programmed cell death (apoptosis). Flow cytometric analyses revealed that at concentrations exceeding 2 μM, the compound triggers both apoptosis and autophagy in cancer cells .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives, including this compound. Below is a summary table of relevant findings:

StudyCompoundCell LineIC50 ValueMechanism
Abadi et al.This compoundA549~48 μMInduces autophagy without apoptosis
Zheng et al.Various pyrazole derivativesNCI-H4600.28 µMInduces apoptosis
Inceler et al.Diarylpyrazole derivativesRaji, HL6025.2 µMCytotoxicity observed

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-isopropyl-1H-pyrazol-4-yl)propanamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : A common approach involves coupling acrylamide derivatives with functionalized pyrazole precursors. For example, details a reaction where 3-(2-pyridyl)pyrazole reacts with acrylamide in DMF at 373 K, yielding 64.7% after recrystallization. Key parameters include:

  • Temperature control : Maintaining 373 K ensures efficient nucleophilic addition.
  • Solvent choice : DMF stabilizes intermediates and enhances solubility.
  • Purification : Vacuum distillation followed by ethanol recrystallization minimizes impurities .
    • Optimization : Adjusting stoichiometry (e.g., acrylamide:pyrazole ratio) and using automated synthesizers () can enhance reproducibility.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR (e.g., δ 8.87 ppm for pyridyl protons in ) confirm regiochemistry and substituent orientation.
  • Mass Spectrometry (HRMS) : High-resolution MS (e.g., m/z 215 [M+H]+^+ in ) validates molecular weight.
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., N—H⋯N interactions in ).
  • HPLC : Ensures >95% purity via reverse-phase chromatography () .

Q. What are the common challenges in achieving stereochemical purity during synthesis, and how can they be addressed?

  • Methodological Answer :

  • Challenge : Racemization at the propanamide backbone ().
  • Solutions :
  • Use chiral catalysts (e.g., L-proline) to enforce enantioselectivity.
  • Monitor reaction pH to avoid base-induced epimerization ().
  • Employ circular dichroism (CD) to verify stereochemical integrity post-synthesis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed for pyrazole-4-yl propanamide derivatives across different studies?

  • Methodological Answer :

  • Comparative assays : Standardize cell lines (e.g., HepG2 for anticancer studies) and assay conditions (e.g., IC50_{50} protocols in ).
  • Structural analysis : Use SAR studies to correlate substituent effects (e.g., 3-isopropyl vs. 3,5-dimethyl groups in ) with activity trends.
  • Meta-analysis : Pool data from orthogonal studies (e.g., enzyme inhibition in vs. cytotoxicity in ) to identify confounding variables .

Q. What strategies are recommended for designing enzyme inhibition assays using this compound, considering its structural features?

  • Methodological Answer :

  • Target selection : Prioritize kinases or proteases due to the pyrazole moiety’s affinity for ATP-binding pockets ().
  • Assay design :
  • Fluorescence polarization : Track binding to fluorescently tagged enzymes.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., Kd_d determination in ).
  • Control experiments : Use isothermal titration calorimetry (ITC) to validate specificity against off-target proteins .

Q. How do modifications to the pyrazole ring substituents influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : Introduce electron-withdrawing groups (e.g., nitro in ) to reduce logP and enhance solubility.
  • Metabolic stability : Replace isopropyl with cyclopropyl ( ) to resist CYP450 oxidation.
  • In silico modeling : Use tools like SwissADME to predict absorption/distribution based on substituent polarity () .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the anti-inflammatory efficacy of pyrazole-4-yl propanamides?

  • Methodological Answer :

  • Dose-response validation : Replicate studies across multiple models (e.g., murine LPS-induced inflammation vs. human PBMC assays).
  • Mechanistic studies : Use knockout mice (e.g., COX-2/^{-/-}) to isolate target pathways ().
  • Structural analogs : Compare 3-isopropyl derivatives with 4-chloro variants () to assess substituent-specific effects .

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